6-(3-chlorophenyl)-9-(4-chlorophenyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one
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Overview
Description
6-(3-chlorophenyl)-9-(4-chlorophenyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one is a complex organic compound that belongs to the class of benzodiazepines. This compound is characterized by its unique structure, which includes chlorophenyl and trifluoroacetyl groups. Benzodiazepines are known for their wide range of applications, particularly in the field of medicine as anxiolytics, sedatives, and muscle relaxants.
Preparation Methods
The synthesis of 6-(3-chlorophenyl)-9-(4-chlorophenyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one involves several steps. The synthetic route typically starts with the preparation of the core benzodiazepine structure, followed by the introduction of the chlorophenyl and trifluoroacetyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The chlorophenyl groups can undergo substitution reactions with nucleophiles, resulting in the formation of substituted products.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-(3-chlorophenyl)-9-(4-chlorophenyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety, insomnia, and muscle spasms.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The pathways involved in this mechanism include the modulation of neurotransmitter release and the regulation of neuronal excitability.
Comparison with Similar Compounds
When compared to other benzodiazepines, 6-(3-chlorophenyl)-9-(4-chlorophenyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one stands out due to its unique structural features and specific pharmacological properties. Similar compounds include:
Diazepam: Known for its anxiolytic and muscle relaxant effects.
Lorazepam: Used primarily for its sedative and anxiolytic properties.
Clonazepam: Effective in the treatment of seizure disorders and panic attacks.
The uniqueness of this compound lies in its trifluoroacetyl group, which may contribute to its distinct pharmacokinetic and pharmacodynamic profile.
Properties
Molecular Formula |
C27H19Cl2F3N2O2 |
---|---|
Molecular Weight |
531.3 g/mol |
IUPAC Name |
6-(3-chlorophenyl)-9-(4-chlorophenyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C27H19Cl2F3N2O2/c28-18-10-8-15(9-11-18)17-13-21-24(23(35)14-17)25(16-4-3-5-19(29)12-16)34(26(36)27(30,31)32)22-7-2-1-6-20(22)33-21/h1-12,17,25,33H,13-14H2 |
InChI Key |
SJUCBDGPEWNPTH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3N(C2C4=CC(=CC=C4)Cl)C(=O)C(F)(F)F)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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